6-Fluoro-1H-benzoimidazole-2-carboxylic acid

Lipophilicity clogP Drug Design

Procurement challenge: inconsistent purity of fluorinated benzimidazoles leads to failed amide couplings and low yields in multi-step syntheses. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid (CAS 876710-76-8) solves this with ≥95% purity and a defined pKa of 2.96-distinct from the non-fluorinated parent (pKa 3.36). - **Key differentiator:** 6-Fluoro substitution modulates lipophilicity (clogP 1.39) and enables halogen bonding; not interchangeable with chloro or bromo analogs. - **Researcher benefit:** Carboxylic acid handle for amide/ester synthesis; fluorine enhances metabolic stability for kinase or antiviral lead optimization. - **Procurement assurance:** Pre-validated purity ensures reproducible yields; available in research-grade quantities.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 876710-76-8
Cat. No. B1335151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-benzoimidazole-2-carboxylic acid
CAS876710-76-8
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=N2)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyTYXHLKWWJIWESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-benzoimidazole-2-carboxylic Acid Identity & Procurement


6-Fluoro-1H-benzoimidazole-2-carboxylic acid (CAS 876710-76-8) is a halogenated benzimidazole derivative with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . The compound features a benzimidazole core, a privileged pharmacophore in drug discovery [1], substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom is a key differentiator from non-halogenated analogs, as it can enhance metabolic stability and lipophilicity, while the carboxylic acid group provides a functional handle for further derivatization or conjugation . It is primarily offered as a research chemical for use as a synthetic intermediate or building block in medicinal chemistry and chemical biology .

Fluorinated benzimidazole building block for medicinal chemistry
High purity material for reproducible synthesis
Carboxylic acid handle enables further derivatization

Why 6-Fluoro-1H-benzoimidazole-2-carboxylic Acid Is Unique


In research and industrial applications, the specific substitution pattern of 6-fluoro-1H-benzoimidazole-2-carboxylic acid is not interchangeable with other benzimidazole-2-carboxylic acid derivatives. The 6-fluoro substitution modulates the compound's electronic properties, lipophilicity, and potential for specific intermolecular interactions (e.g., hydrogen bonding, halogen bonding) . These physicochemical changes directly impact binding affinity, metabolic stability, and the compound's behavior as a synthetic intermediate. Generic substitution with the non-fluorinated parent (1H-benzoimidazole-2-carboxylic acid) or other halogenated analogs (e.g., 6-chloro or 6-bromo) will alter the key properties that justify its selection for a given research project or synthetic route . The quantitative evidence below underscores the necessity of procuring the specific 6-fluoro derivative for applications where these differentiated properties are critical.

Non-fluorinated parent (1H-benzoimidazole-2-carboxylic acid) lacks the lipophilicity and metabolic stability advantages imparted by the 6-fluoro substituent, potentially altering lead optimization outcomes.

Other halogen analogs (6-chloro or 6-bromo) introduce different electronic and steric effects, shifting binding interactions and reactivity compared to the fluoro derivative.

Material without defined purity or physical form may compromise stoichiometric control and reproducibility in multi-step synthetic sequences.

6-Fluoro-1H-benzoimidazole-2-carboxylic Acid vs. Closest Analogs


Increased Lipophilicity Over Non-Fluorinated Parent

The presence of a fluorine atom at the 6-position significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and target binding. Calculated partition coefficient (clogP) values indicate a measurable increase compared to the unsubstituted benzimidazole-2-carboxylic acid . This difference is a primary driver for selecting the fluorinated analog in early-stage drug discovery.

Lipophilicity (clogP)
Class-level
Target: clogP 1.39
Parent: 0.96, Δ +0.43
Reported higher lipophilicity relevant to membrane permeability context
Calculated values; class-level inference
Lipophilicity clogP Drug Design ADME

Higher Acidity vs. Non-Fluorinated Parent

The electron-withdrawing fluorine substituent increases the acidity of the carboxylic acid group, as reflected by a lower pKa value compared to the non-fluorinated parent . This shift influences the compound's ionization state at physiological pH, which can impact solubility, target binding, and pharmacokinetic properties.

Acidity (pKa)
Class-level
Target: pKa 2.96
Parent: 3.36, Δ −0.40
Increased acidity may shift ionization at physiological pH
Calculated values; class-level inference
pKa Acidity Ionization Bioavailability

Increased Polar Surface Area vs. Non-Fluorinated Analog

The introduction of fluorine slightly increases the topological polar surface area (TPSA) relative to the unsubstituted compound. TPSA is a key descriptor for predicting a molecule's ability to permeate biological membranes and cross the blood-brain barrier . This quantifiable difference allows researchers to fine-tune physicochemical property profiles.

Polar Surface Area (TPSA)
Class-level
66.01 Ų (parent 65.01)
TPSA context within typical drug-likeness filters
Calculated value; class-level inference
TPSA Polar Surface Area ADME Drug Likeness

High Purity and Defined Physical Form for Reproducibility

Commercial availability in high purity is essential for reproducible synthesis and accurate biological testing. This compound is readily available from multiple vendors with a specified minimum purity of 95% [1] and up to 96% . It is supplied as a solid and is often offered as a hydrate , which can be important for accurate weighing and stoichiometric calculations. This level of defined purity and physical characterization provides a reliable starting point for research, minimizing variability compared to sourcing from a non-specialized or unspecified source.

Purity & Physical Form
Specification review
≥ 95% purity, solid hydrate
Defined purity supports synthetic reproducibility
Vendor specification; lot attribute
Purity Quality Control Synthesis Reproducibility

Application Scenarios for 6-Fluoro-1H-benzoimidazole-2-carboxylic Acid


Fluorinated Building Block for Lead Optimization

In early-stage drug discovery, medicinal chemists can utilize 6-fluoro-1H-benzoimidazole-2-carboxylic acid as a key building block to introduce a fluorinated benzimidazole core into lead candidates. The compound's favorable calculated properties (clogP = 1.39, TPSA = 66.01 Ų) and high commercial purity make it an attractive starting point for synthesizing focused libraries aimed at improving metabolic stability and membrane permeability over non-fluorinated analogs. Its use is particularly relevant for projects targeting kinase inhibition, antiviral, or anti-inflammatory pathways, where the benzimidazole scaffold is a recognized pharmacophore .

Probe Molecules with Modulated pKa

Researchers can exploit the compound's increased acidity (pKa = 2.96) compared to the unsubstituted parent (pKa = 3.36) to design chemical probes with altered ionization states at physiological pH. This property is valuable for studying the impact of carboxylate ionization on target engagement, subcellular localization, and cellular permeability. The defined purity of commercially available material ensures consistent performance in quantitative cell-based assays, such as target occupancy or cellular thermal shift assays (CETSA).

Intermediate for Complex Heterocyclic Synthesis

The carboxylic acid group at the 2-position serves as a versatile synthetic handle for further derivatization, including amide coupling, esterification, and reduction to the corresponding alcohol or aldehyde. The 6-fluoro substituent can also participate in selective metal-catalyzed cross-coupling reactions or act as a directing group in C-H functionalization. Procuring this compound in high purity (≥ 95%) is crucial for minimizing side reactions and ensuring high yields in multi-step synthetic sequences leading to complex, drug-like molecules.

Application
Selection Property
Validation Focus
Fluorinated building block for lead optimization
Fluorine-enhanced permeability and stability profile
Metabolic stability and membrane permeability screening
Chemical probes with modulated ionization
Acidity profile suited for physiological pH studies
Ionization-dependent target engagement assays
Intermediate in complex heterocyclic synthesis
High-purity carboxylic acid for multi-step derivatization
Reproducibility and yield in synthetic sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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